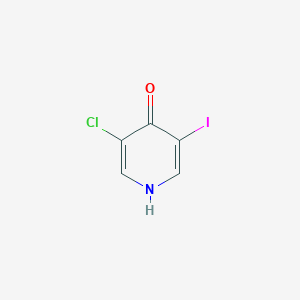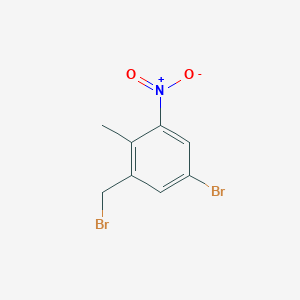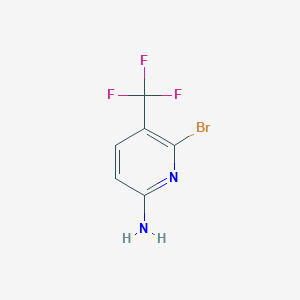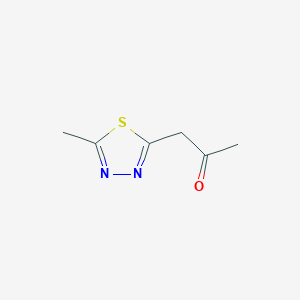
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one (MTDP) is an organic compound that has been used in various scientific fields for numerous different applications. MTDP is a colorless to light yellow crystalline solid with a boiling point of 118-120°C and a melting point of 67-68°C. It has a molecular weight of 134.2 g/mol and a density of 1.2 g/cm3. MTDP is a highly reactive compound and can be used in a variety of chemical reactions.
作用機序
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is believed to act as a catalyst in a variety of chemical reactions. It is thought to act by forming a reactive intermediate, which is then able to react with other molecules to form the desired product. This mechanism of action is known as the Schotten-Baumann reaction.
Biochemical and Physiological Effects
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been shown to have anti-inflammatory and antifungal properties.
実験室実験の利点と制限
One of the advantages of using 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one in lab experiments is its high reactivity, which allows for the rapid synthesis of a variety of organic compounds. Additionally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is a relatively inexpensive reagent, which makes it an attractive option for laboratory use. However, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is highly reactive and can be hazardous if not handled properly. It is also a volatile compound, and care must be taken to ensure that it is not exposed to high temperatures or open flames.
将来の方向性
In the future, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used to develop new pharmaceuticals, such as anti-cancer agents and antiviral agents. It could also be used to study the biochemical processes involved in the development of diseases, such as cancer and Alzheimer’s disease. Additionally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. Finally, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one could be used to study the mechanisms of drug action, such as enzyme kinetics and protein folding.
合成法
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one can be synthesized by a number of methods, including the reaction of an aldehyde with an amine in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Schotten-Baumann reaction. Another method of synthesizing 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one is the reaction of a nitrile with an aldehyde in the presence of a strong base, such as sodium hydroxide or potassium hydroxide. This reaction is known as the Curtius rearrangement.
科学的研究の応用
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been used in a variety of scientific research applications, including the synthesis of organic compounds, the development of new pharmaceuticals, and the study of biochemical processes. 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one can be used as a reagent in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has also been used in the development of new pharmaceuticals, such as antifungal and anti-inflammatory agents. In addition, 1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one has been used to study biochemical processes such as enzyme kinetics and protein folding.
特性
IUPAC Name |
1-(5-methyl-1,3,4-thiadiazol-2-yl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMRWQAIFDACOMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine](/img/structure/B6601712.png)
![3,5-dibromo-1-[(3-methyloxetan-3-yl)methyl]-1H-1,2,4-triazole](/img/structure/B6601719.png)
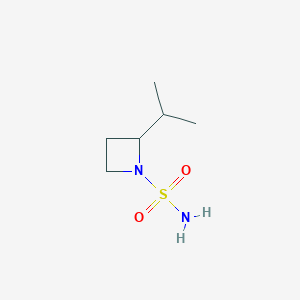
![2-chloro-N-[(4-ethoxyphenyl)methyl]acetamide](/img/structure/B6601738.png)
![rac-(2R,3S)-2,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6601742.png)
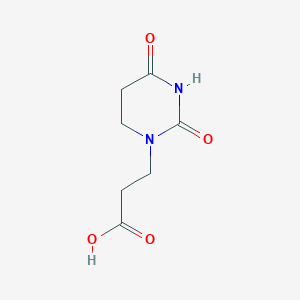
![7-fluoro-1H,2H,3H-pyrido[2,3-b][1,4]thiazine](/img/structure/B6601753.png)
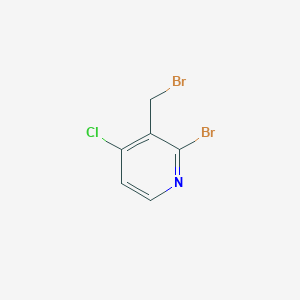

![tert-butyl N-{5H,6H,7H-pyrrolo[1,2-c]imidazol-6-yl}carbamate](/img/structure/B6601784.png)

